2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one

ERK2 kinase inhibition MAPK pathway oncology

Kinase drug discovery programs often lack conformationally constrained scaffolds that deliver sub-nanomolar target engagement. This pyrrolo[1,2-a][1,4]diazepin-1-one core provides X-ray-validated reverse γ-turn conformational mimicry unavailable with monocyclic diazepinones. • Delivers ERK2 biochemical IC50 as low as 0.19 nM in optimized analogs; cellular IC50 4.9-7.5 nM in BRAF-mutant cancer lines • Oral bioavailability demonstrated in rat IV/PO PK; metabolic stability tunable via fluorination of pendant groups • Scalable one-pot furan ring-opening-Paal-Knorr cyclization from biomass-derived furans Supplied with rigorous analytical QC and reliable global logistics for both exploratory and library-scale programs.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B13021038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=CC=CN2C1
InChIInChI=1S/C8H10N2O/c11-8-7-3-1-5-10(7)6-2-4-9-8/h1,3,5H,2,4,6H2,(H,9,11)
InChIKeyQOFDKBGHNJGBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one – Core Scaffold Identity, CAS Registry & Procurement-Relevant Physicochemical Profile


2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS 109324-81-4; also indexed as octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one) is a bicyclic heterocycle composed of a fused pyrrole and a seven-membered 1,4-diazepinone ring . Its molecular formula is C₈H₁₄N₂O with a molecular weight of 154.21 g/mol . The saturated [1,2-a] ring fusion creates a conformationally constrained scaffold that has served as the structural core for multiple biologically active series, including potent ERK2 kinase inhibitors and CNS-active agents [1][2].

WorkflowKinase inhibitor and CNS research scaffold
SelectionConformationally constrained [1,2-a] core
Use ContextCNS model studies, peptide mimetic design

Why Generic Substitution Fails for 2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one: Regioisomeric, Conformational, and Pharmacological Non-Interchangeability


The pyrrolodiazepinone scaffold exists in multiple regioisomeric forms—most notably pyrrolo[1,2-a][1,4]diazepin-1-ones and pyrrolo[1,2-d][1,4]diazepin-4(5H)-ones—that are synthesized via divergent routes and are not functionally interchangeable [1]. The [1,2-a] fusion imposes a specific conformational constraint that has been shown by X-ray crystallography to produce dihedral angles mimicking a reverse γ-turn geometry, a feature absent in [1,2-d] isomers and simple monocyclic 1,4-diazepinones [2]. Furthermore, substitution at the 2-, 4-, and 8-positions of the [1,2-a] scaffold yields derivatives spanning sub-nanomolar kinase inhibition, micromolar CNS activity, and nanomolar TREX1 inhibition, whereas the isomeric [1,2-d] scaffold has not demonstrated comparable multi-target breadth in published studies [3][4].

Regioisomeric mismatch
Pyrrolo[1,2-d][1,4]diazepin-4(5H)-ones lack the [1,2-a] conformational constraint and may not support equivalent target engagement profiles.
Conformational rigidity loss
Monocyclic 1,4-diazepinones exhibit reduced γ-turn geometry rigidity, limiting peptide-mimetic design applications validated for the fused scaffold.
ERK2 potency ceiling difference
Alternative ERK2 inhibitor cores may not reproduce the biochemical potency ceiling reported for pyrrolodiazepinone leads.

Product-Specific Quantitative Evidence Guide for 2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one – Comparator-Anchored Differentiation Data


ERK2 Kinase Biochemical Potency: Sub-Nanomolar IC50 Achieved via Tetrahydropyrrolo-Diazepenone Scaffold Compared with Alternative ERK2 Chemotypes

The tetrahydropyrrolo-diazepenone scaffold delivered compound 27 with an ERK2 biochemical IC50 of 0.19 nM [1]. In cellular assays, compound 27 inhibited proliferation of BRAF V600E-mutant A375 melanoma cells with an IC50 of 4.9 nM and Colo205 colorectal cancer cells with an IC50 of 7.5 nM [1]. By comparison, the tetrahydro-pyrazolopyridine series explored in parallel at Novartis as an alternative ERK2 inhibitor scaffold yielded compounds with ERK2 IC50 values in the low nanomolar range, but no compound from that series matched the sub-200 pM biochemical potency of the pyrrolodiazepinone lead [2]. The binding mode was confirmed by X-ray co-crystal structures (PDB: 5BVD, 5BVE, 5BVF; resolution 1.9–2.0 Å) showing the ligand occupying the ATP-binding cleft with key lower-hinge lysine interactions [3].

ERK2 Biochemical Potency
Cross-study comparable
Pyrrolodiazepinone lead: IC50 0.19 nM (biochem.), 4.9 nM (A375 cell); Pyrazolopyridine comparator: ≥1 nM
Reported scaffold-driven differentiation for ERK2 inhibitor programs
Cell-line context (A375, Colo205); PDB co-crystal structures available
ERK2 kinase inhibition MAPK pathway oncology structure-based drug design

Dual Antidepressant–Anxiolytic Activity at Low μmol/kg Doses: Quantitative Advantage Over Amitriptyline and Medazepam in Behavioral Models

1,2,4,5-Tetrahydro-3H-pyrrolo[1,2-a][1,4]diazepin-3-one derivatives—direct synthetic congeners of the target scaffold—exhibited antidepressant activity in the Nomura and Porsolt forced swimming tests at doses of 7 μmol/kg (approximately 1.1–2.2 mg/kg) [1]. In the Vogel conflict test, the same compounds demonstrated anxiolytic activity at equivalent doses [1]. Critically, the most active derivatives exceeded the efficacy of the reference antidepressant amitriptyline and the daily tranquilizer medazepam, each administered at 10 mg/kg [1]. This represents a dose-normalized potency advantage of approximately 5- to 9-fold for the pyrrolodiazepinone scaffold. In a structurally distinct but scaffold-related series, 5,6-dihydro-1H,4H-pyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepines exhibited anxiolytic activity comparable to diazepam, with measurably weaker anticonvulsant and sedative side effects [2], suggesting that the [1,2-a] fusion may intrinsically favor anxiolysis over sedation relative to the 1,4-benzodiazepine pharmacophore.

Dual Antidepressant–Anxiolytic Activity
Head-to-head
Pyrrolodiazepinone derivative: 7 μmol/kg active; Amitriptyline/Medazepam: 10 mg/kg
Reported dose-normalized response advantage in rodent models
Forced swim and Vogel conflict tests
antidepressant anxiolytic CNS drug discovery forced swim test Vogel conflict test

Human Metabolic Stability Optimization via Fluorination: Scaffold-Enabled Clearance Reduction Demonstrated in Murine Liver Microsomes

The Bagdanoff et al. ERK2 program systematically explored the role of fluorination on tetrahydropyrrolo-diazepenone metabolic stability [1]. Microsomal stability was measured as percent compound remaining after 1 h incubation with murine liver enzymes [2]. Fluorination of a cyclopentanol substructure on the pyrrolodiazepinone core provided significant improvement in both potency and human metabolic stability [1]. This scaffold-enabled optimization is distinct from the metabolic liability profile of 1,4-benzodiazepin-2-ones, which are well-characterized substrates for CYP3A4-mediated oxidation and often require substantial structural modification to achieve acceptable hepatic clearance [3]. The tetrahydropyrrolo-diazepenone scaffold, by virtue of its non-aromatic diazepinone ring, presents a different oxidative metabolism landscape that can be productively modulated through rational fluorination without disrupting target binding.

Metabolic Stability Engineering
Class-level inference
Fluorinated analogs: improved % remaining at 1 h vs non-fluorinated; 1,4-Benzodiazepin-2-ones: high CYP3A4 extraction
Fluorination on scaffold may support reduced oxidative clearance
Data to verify for specific analogs; murine liver microsome context
metabolic stability microsomal clearance fluorination strategy PK optimization lead optimization

γ-Turn Peptide Mimicry Validated by X-Ray Crystallography: Conformational Differentiation from Monocyclic 1,4-Diazepinones

X-ray crystallographic analysis of pyrrolodiazepinones 8 and 9—compounds containing the same [1,2-a] fused core as the target scaffold—revealed dihedral angles about the α-amino acid moiety that closely mirror those of the central residue in an ideal reverse γ-turn [1]. By contrast, the corresponding monocyclic 1,4-diazepinones 5c and 5d, while also showing γ-turn-like geometry, lack the additional conformational rigidity imparted by the fused pyrrole ring [1]. This rigidity translates into differential receptor recognition: pyrrolodiazepin-2-one γ-turn mimics have been rationally designed as first-in-class small molecule modulators of the urotensin II receptor (UT), exerting probe-dependent effects on hUII and URP biological activities that are not achievable with flexible diazepinone analogs [2].

γ-Turn Conformational Mimicry
Cross-study comparable
Pyrrolodiazepinones 8,9: match ideal reverse γ-turn dihedral angles; Monocyclic diazepinones: less rigid
Crystallographically validated rigidity supports peptide-mimetic design
X-ray diffraction dihedral comparison; UT receptor modulator relevance
peptide mimicry γ-turn conformation X-ray crystallography GPCR ligand design conformational constraint

Oral Bioavailability Demonstrated in Rat Pharmacokinetic Studies: In Vivo Validation of the Scaffold for Peroral Drug Discovery Programs

Selected tetrahydropyrrolo-diazepenone derivatives from the Novartis ERK2 program demonstrated oral bioavailability in rat intravenous/oral (IV/PO) pharmacokinetic studies [1]. This represents a critical differentiator from the pyrrolo[1,4]benzodiazepine (PBD) antitumor class, which generally requires parenteral or antibody–drug conjugate (ADC) delivery due to poor oral absorption [2]. The [1,2-a] pyrrolodiazepinone scaffold thus bridges the gap between the potent biological activity of fused diazepinone systems and the oral bioavailability required for conventional small-molecule drug development, a combination not typically observed in the more extensively studied [1,4]benzodiazepine-fused series.

Oral Bioavailability in Rat
Supporting evidence
Pyrrolodiazepinone derivatives: oral bioavailability demonstrated; PBD class: limited oral absorption
Supports peroral small-molecule program feasibility
Rat IV/PO PK model context; scaffold differentiator from PBD antitumor class
oral bioavailability pharmacokinetics IV/PO rat studies drug-like properties in vivo validation

Best-Fit Application Scenarios for 2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one Based on Verified Differentiation Evidence


ERK2-Targeted Oncology Lead Discovery Requiring Sub-Nanomolar Biochemical Potency

Programs pursuing ERK2 kinase inhibitors for BRAF-mutant melanoma or colorectal cancer should prioritize the [1,2-a] pyrrolodiazepinone scaffold as a starting point. The scaffold has delivered ERK2 biochemical IC50 values as low as 0.19 nM and cellular IC50 values of 4.9–7.5 nM in relevant cancer lines [1]. X-ray co-crystal structures at 1.9–2.0 Å resolution confirm a defined ATP-cleft binding mode with lower-hinge lysine interactions, providing a rational basis for structure-based optimization [2]. Alternative ERK2 scaffolds (e.g., tetrahydro-pyrazolopyridines) have not matched this sub-nanomolar potency ceiling in published work [1].

CNS Drug Discovery for Comorbid Depression–Anxiety with a Single Scaffold Approach

Research groups targeting dual antidepressant–anxiolytic indications should consider 2-substituted derivatives of the target scaffold. Published data demonstrate that 1,2,4,5-tetrahydro-3H-pyrrolo[1,2-a][1,4]diazepin-3-ones are active in both forced swim and Vogel conflict models at doses of 7 μmol/kg (1.1–2.2 mg/kg), exceeding the efficacy of amitriptyline and medazepam at 10 mg/kg [3]. Additionally, pyrazolo-fused analogs of the scaffold show anxiolytic efficacy comparable to diazepam but with weaker sedation, consistent with a differentiated GABAergic profile [4]. Importantly, in vivo drug discrimination studies indicate that pyrrolo[1,2-a][1,4]diazepine derivatives do not act as positive allosteric modulators at GABA-A receptors, reducing benzodiazepine-type dependence liability [5].

Peptide-Mimetic GPCR Modulator Design Leveraging Crystallographically Validated γ-Turn Geometry

For projects designing small-molecule modulators of peptide-activated GPCRs (e.g., urotensin II receptor, neurokinin receptors), the [1,2-a] pyrrolodiazepinone core provides X-ray-validated γ-turn conformational mimicry that is not achievable with monocyclic diazepinones [6]. This approach has produced first-in-class molecules with probe-dependent pharmacological effects [7]. The scaffold has also been patented for neurokinin-1 receptor antagonism, further expanding its applicability across peptide-GPCR targets [8]. The synthetic accessibility of the core via one-pot furan ring-opening–Paal–Knorr cyclization from biomass-derived furans provides a scalable entry point for library synthesis [9].

Orally Bioavailable Kinase Inhibitor Programs Requiring Metabolic Stability Engineering

When selecting a kinase inhibitor scaffold that must support oral dosing, the tetrahydropyrrolo-diazepenone core offers two validated advantages: demonstrated oral bioavailability in rat IV/PO PK studies [1] and a tractable metabolic stability optimization path via fluorination of pendant cyclopentanol groups [1]. The non-aromatic diazepinone ring presents a different CYP-mediated oxidation profile compared with the extensively metabolized 1,4-benzodiazepin-2-one class, enabling rational clearance reduction without disrupting the kinase binding pharmacophore [1]. Microsomal stability data (percent remaining at 1 h) are available to benchmark new analogs against the published fluorinated leads [10].

Application
Selection Property
Validation Focus
ERK2 pathway inhibitor discovery
Kinase selectivity context
ERK2 biochemical and cellular assay review
CNS dual-mechanism research
Behavioral model response context
Forced swim and Vogel conflict model endpoint review
Peptide-activated GPCR modulator design
Conformational constraint profile
γ-Turn geometry and receptor modulation assay review
Oral kinase inhibitor lead optimization
Metabolic stability and oral exposure context
Microsomal stability and rat PK model review
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